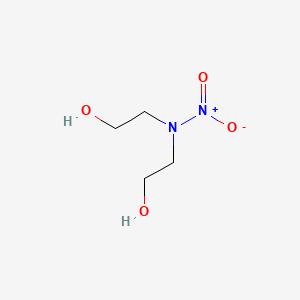

N,N-Bis(2-hydroxyethyl)nitramide

Description

Properties

CAS No. |

13084-48-5 |

|---|---|

Molecular Formula |

C4H10N2O4 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)nitramide |

InChI |

InChI=1S/C4H10N2O4/c7-3-1-5(2-4-8)6(9)10/h7-8H,1-4H2 |

InChI Key |

NZNQBGHDPNBRGK-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitrogen Pentoxide (N₂O₅) in Supercritical CO₂

Nitrogen pentoxide offers a halogen-free and highly reactive nitration pathway. In supercritical CO₂ (80 bar, 0°C), N₂O₅ selectively nitrates the amine group without attacking hydroxyl moieties. This method eliminates aqueous workup steps, reducing hydrolysis risks. However, the requirement for high-pressure equipment limits industrial adoption.

Mixed Acid Systems (HNO₃/H₂SO₄)

Combining nitric acid with oleum (H₂SO₄·SO₃) enhances nitronium ion availability while acting as a dehydrating agent. A stoichiometric ratio of 10:1 (HNO₃:oleum) balances reactivity and safety, achieving comparable yields to pure nitric acid. This approach is favored for scalability, as demonstrated in the synthesis of bis(2-nitratoethyl)dinitroxamide.

Catalytic Methods and Reaction Optimization

Recent innovations focus on catalytic nitration to improve atom economy and reduce waste. Transition metal catalysts, such as iron(III) nitrate, facilitate milder conditions (25–40°C) by lowering activation energy. For example:

Catalytic Protocol:

- Catalyst Loading: 5 mol% Fe(NO₃)₃ is added to a solution of N,N-Bis(2-hydroxyethyl)amine in acetonitrile.

- Nitration: Nitric acid (70%) is introduced dropwise at 30°C over 2 hours.

- Isolation: The product is filtered and recrystallized from ethanol, yielding 75–80% purity.

Catalytic methods reduce nitric acid consumption by 40% compared to traditional approaches, though catalyst recovery remains a challenge.

Purification and Characterization Techniques

Purification of this compound typically involves solvent extraction (ethyl acetate or dichloromethane) followed by azeotropic drying. Column chromatography using silica gel (eluent: hexane/ethyl acetate, 3:1) resolves residual amine precursors.

Characterization Data:

- IR Spectroscopy: Peaks at 1722 cm⁻¹ (C=O stretch, if present) and 1274 cm⁻¹ (N−O symmetric stretch).

- NMR: ¹H NMR (D₂O): δ 3.65 (t, J=6 Hz, 4H, −CH₂OH), δ 3.40 (t, J=6 Hz, 4H, −CH₂N−).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| HNO₃ (Fuming) | 60–70 | 85–90 | High | Corrosive, exothermic |

| N₂O₅/CO₂ | 75–80 | 90–95 | Low | High-pressure equipment |

| Catalytic (Fe³⁺) | 70–75 | 80–85 | Moderate | Catalyst recovery |

The nitric acid-oleum system offers the best balance of yield and scalability, whereas catalytic methods show promise for greener chemistry.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous-flow reactors to manage exothermicity and ensure consistent mixing. A pilot plant setup might involve:

- Reactor Design: Jacketed glass-lined steel reactors with cryogenic cooling.

- Waste Management: Neutralization of spent acid with calcium carbonate to precipitate sulfates/nitrates.

- Cost Analysis: Raw material costs dominate (∼60%), with nitric acid and oleum accounting for 70% of expenses.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)nitramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitramide group to an amine group.

Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)nitramide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)nitramide involves its interaction with molecular targets through its hydroxyethyl and nitramide groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N,N-Bis(2-azidoethyl)nitramide

- Structure : Replaces hydroxyl groups with azide (-N₃) functionalities.

- Synthesis : Produced via azidation of N,N-bis(2-chloroethyl)nitramide under phase-transfer catalysis (PTC) in water (80% yield, 6 hours) .

- Applications : Used as an energetic plasticizer due to its high nitrogen content and stability.

Key Data :

Property Value Molecular formula C₄H₈N₈O₂ Molecular weight 224.16 g/mol Reaction yield 80% Reaction time 6 hours

N,N-Bis(2-hydroxypropyl)nitrosamine

- Structure: Features hydroxypropyl groups and a nitrosamine (-N-N=O) core instead of a nitramide (-N-NO₂).

- Hazards: Classified as a suspected carcinogen (H351) and skin/eye irritant (H317, H319) .

Physical Properties :

Property Value Molecular formula C₆H₁₄N₂O₃ Molecular weight 162.19 g/mol Physical state Liquid

N,N-Bis(2-hydroxyethyl)glycine (Bicine)

N,N-Bis(2-hydroxyethyl)stearamide

- Structure : Incorporates a stearamide (C₁₇H₃₅CO-) group instead of nitramide.

- Applications: Functions as a nonionic surfactant or emulsifier in industrial formulations .

- Key Data: Property Value Molecular formula C₂₂H₄₅NO₃ Molecular weight 371.60 g/mol

Functional Group Impact on Properties

| Compound | Functional Group | Key Property | Application |

|---|---|---|---|

| N,N-Bis(2-hydroxyethyl)nitramide | Nitramide (-N-NO₂) | High oxygen/nitrogen content | Energetic material precursors |

| N,N-Bis(2-azidoethyl)nitramide | Azide (-N₃) | Explosive potential | Plasticizers for propellants |

| N-Bis(2-hydroxypropyl)nitrosamine | Nitrosamine (-N-N=O) | Carcinogenicity | Laboratory chemical (limited use) |

| Bicine | Carboxylic acid | pH buffering | Biochemical research |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N,N-Bis(2-hydroxyethyl)nitramide in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Prioritize PPE, including nitrile gloves, lab coats, and safety goggles, as nitrosamines/nitramides are often carcinogenic (H351 classification) .

- Ventilation : Use fume hoods to minimize inhalation risks, especially during synthesis or purification steps where aerosols may form .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Store in sealed, labeled containers at recommended temperatures (e.g., 0–6°C for similar nitrosamines) and separate from oxidizers .

Q. How can researchers determine the purity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 230–250 nm) optimized for polar nitramides. Calibrate with certified standards (e.g., N-Nitroso-isopropylethylamine as a reference) .

- Spectroscopy : Confirm structural integrity via FT-IR (C-N and N-O stretch bands at 1,200–1,350 cm⁻¹) and NMR (hydroxyethyl proton signals at δ 3.5–4.0 ppm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH?

- Methodological Answer :

- Controlled Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor decomposition via LC-MS to identify pH-dependent degradation products (e.g., nitrosamine formation under acidic conditions) .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates and predict shelf-life under storage conditions .

- Cross-Validation : Compare results with structurally similar compounds (e.g., N-Nitrosomorpholine) to assess mechanistic parallels .

Q. How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Determine melting points and thermal stability (e.g., heating at 5°C/min under nitrogen).

- Solubility Profiling : Use shake-flask method in water, DMSO, and ethanol. Quantify via UV-Vis spectroscopy at λ_max .

- Data Limitations : Note that existing SDSs for related compounds lack key physical property data (e.g., "No data available" for boiling point in ), necessitating experimental validation.

Data Interpretation and Risk Management

Q. How should conflicting carcinogenicity classifications (e.g., H351 vs. unclassified) be addressed in risk assessments?

- Methodological Answer :

- Tiered Testing : Conduct in vitro Ames tests for mutagenicity and in vivo rodent studies to resolve discrepancies between SDS classifications (e.g., H351 in vs. unclassified hazards in ).

- Dose-Response Analysis : Use probabilistic models to estimate safe exposure limits, factoring in hydroxyethyl group reactivity and metabolic pathways .

Q. What are the best practices for ecological risk mitigation during disposal?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.